molecular formula C7H7O4- B1236538 1,6-Dihydroxycyclohexa-2,4-dienecarboxylate

1,6-Dihydroxycyclohexa-2,4-dienecarboxylate

Cat. No. B1236538
M. Wt: 155.13 g/mol
InChI Key: PUCYIVFXTPWJDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dihydroxycyclohexa-2,4-dienecarboxylate is a cyclohexadienecarboxylate. It is a conjugate base of a 1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid.

Scientific Research Applications

Biogenetic Precursor in Anticancer Agents

This compound serves as a precursor in the synthesis of clinically significant anticancer agents. For instance, it has been used in the conversion of enzymatically derived compounds into those embodying the framework of the alkaloid vindoline, a precursor to anticancer agents like vinblastine and vincristine (White & Banwell, 2016).

Synthesis of Hydroxyshikimic Acid and Derivatives

The compound has been utilized in the synthesis of 6β-hydroxyshikimic acid and its derivatives, showcasing its role in the development of various chemical compounds (Blacker et al., 1995).

Production of Transdihydroxycyclohexadiene Carboxylates

It has been used in microbial engineering for the production of trans-configured homochiral diols, indicating its significance in biotechnological applications (Müller et al., 1996).

Microbial Dihydroxylation of Benzoic Acid

This compound is crucial in the microbial dihydroxylation of benzoic acid, leading to the creation of various highly functionalized and enantiomerically pure derivatives (Myers et al., 2001).

Role in Organic Synthesis

Its derivatives play a significant role in organic synthesis, including various transformations and reactions (Hintermann & Suzuki, 2008). Additionally, it has been used in the synthesis of a wide range of highly functionalized compounds, reflecting its versatility in organic chemistry (Shaabani et al., 2009).

properties

Product Name

1,6-Dihydroxycyclohexa-2,4-dienecarboxylate

Molecular Formula

C7H7O4-

Molecular Weight

155.13 g/mol

IUPAC Name

1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1

InChI Key

PUCYIVFXTPWJDD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(C(C=C1)(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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